3-{[7-Methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}benzonitrile
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Description
3-{[7-Methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}benzonitrile is a useful research compound. Its molecular formula is C21H19N5O and its molecular weight is 357.417. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antibacterial Activity
Research has focused on the synthesis of naphthyridine derivatives and their antibacterial activity. For instance, Egawa et al. (1984) synthesized compounds with cyclic amino groups substituted on naphthyridine rings, finding some derivatives to be more active than existing antibacterial agents, warranting further biological study (Egawa et al., 1984). Similarly, Hagen et al. (1994) prepared quinolone and naphthyridine derivatives with a 7-[3-(1-amino-1-methylethyl)-1-pyrrolidinyl] moiety, identifying some with excellent oral activity against Gram-positive bacteria, presenting a lower risk of side effects (Hagen et al., 1994).
Synthesis of NLO Materials
Raghukumar et al. (2003) synthesized nicotinonitrile derivatives, including pyrrolidinyl-nicotinonitriles, showing high nonlinear optical properties, marking them as a new class of NLO materials (Raghukumar et al., 2003). Wazzan and Safi (2017) studied the amine-imine tautomerization of a pyrrolidinyl-naphthyridine derivative, finding significant nonlinear optical (NLO) properties through DFT calculations (Wazzan & Safi, 2017).
Novel Synthesis Approaches
Several studies have developed novel synthetic pathways for naphthyridine derivatives. Han and Biehl (2002) prepared 1-substituted and 1,4-disubstituted derivatives of 2,6-naphthyridine through base-mediated intramolecular cyclization, contributing to the versatility of naphthyridine synthesis (Han & Biehl, 2002). Anderson et al. (2016) reported a diastereoselective synthesis of a non-peptidic αvβ6 integrin antagonist involving a naphthyridine derivative, highlighting the compound's potential for treating idiopathic pulmonary fibrosis (Anderson et al., 2016).
Properties
IUPAC Name |
3-[[7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O/c1-14-7-8-17-19(25-16-6-4-5-15(11-16)12-22)18(13-23-20(17)24-14)21(27)26-9-2-3-10-26/h4-8,11,13H,2-3,9-10H2,1H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRRVECBCAFUFLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=CC(=C3)C#N)C(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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